Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411179-93-4
VCID: VC5952937
InChI: InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.78

Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride

CAS No.: 2411179-93-4

Cat. No.: VC5952937

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.78

* For research use only. Not for human or veterinary use.

Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride - 2411179-93-4

Specification

CAS No. 2411179-93-4
Molecular Formula C12H23ClN2O2
Molecular Weight 262.78
IUPAC Name tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H/t8-,9+,10-;/m1./s1
Standard InChI Key HDVSCPQXGLYSFG-KXUCPTDWSA-N
SMILES CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula, C₁₂H₂₃ClN₂O₂, reflects its hybrid architecture, combining a bicyclic amine framework with a carbamate-protecting group. The azabicyclo[3.2.1]octane system consists of a seven-membered ring with bridgehead nitrogen, while the tert-butyl carbamate group provides steric bulk and hydrolytic stability . The stereochemistry, specified as (1R,3R,5S), is critical for its three-dimensional conformation and potential receptor-binding interactions.

Key molecular descriptors include:

  • Molecular Weight: 262.78 g/mol

  • IUPAC Name: tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride

  • Canonical SMILES: CC(C)(C)OC(=O)NC1CC2CCC(C1)N2.Cl

  • InChIKey: FAJOKGXZZTZLAU-CVLICLBHSA-N

The hydrochloride salt enhances solubility in polar solvents, a common modification for bioactive amines. X-ray crystallography or NMR studies would further elucidate its spatial arrangement, though such data remain unpublished.

Synthesis and Preparation Strategies

Synthesizing this compound involves sequential organic transformations to construct the bicyclic core and introduce functional groups. A representative pathway, as detailed in search results, proceeds as follows:

Formation of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane scaffold is typically assembled via intramolecular cyclization of a precursor amine. For example, a pyrrolidine derivative may undergo ring expansion using a dihaloalkane under basic conditions to form the bridged structure . Stereochemical control at the 1R,3R,5S positions is achieved through chiral catalysts or resolution techniques .

Carbamate Protection

The free amine on the bicyclic system is protected as a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA). This step prevents unwanted side reactions during subsequent modifications .

Hydrochloride Salt Formation

The Boc-protected amine is treated with hydrochloric acid in a solvent such as diethyl ether or dichloromethane, yielding the hydrochloride salt. This improves crystallinity and storage stability .

Example Synthesis Protocol
A 2023 study (source ) describes coupling the bicyclic amine with 3-bromo-4-chlorobenzoic acid using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and TEA in tetrahydrofuran (THF) at 50°C. After purification via silica gel chromatography, the product is isolated in moderate yield.

Future Research Directions

Three priority areas emerge for further investigation:

Mechanistic Studies

Elucidating the compound’s molecular targets via binding assays (e.g., radioligand displacement) could clarify its therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the carbamate group or bicyclic ring may enhance selectivity and potency .

Preclinical Development

Toxicity profiling and pharmacokinetic studies in animal models are prerequisites for clinical translation .

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